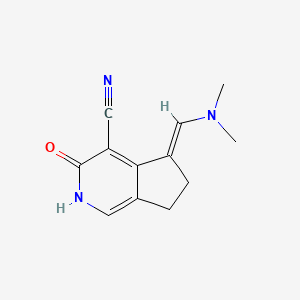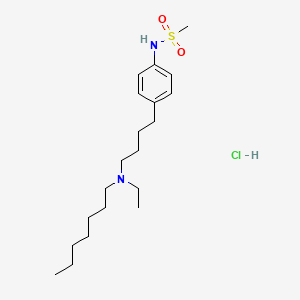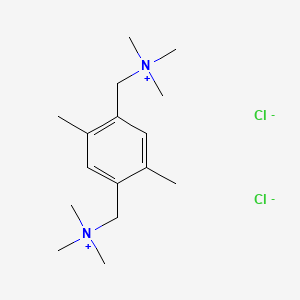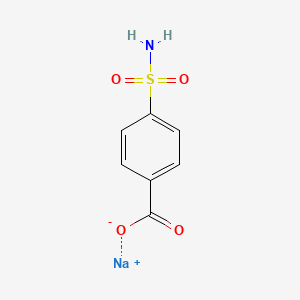
6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and other neurological conditions. This particular compound is characterized by the presence of a methylthiomethyl group at the 8-beta position and a methyl group at the 6 position on the ergoline skeleton.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride typically involves multiple steps, starting from a suitable ergoline precursor. The key steps include:
Introduction of the Methyl Group at the 6 Position: This can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Introduction of the Methylthiomethyl Group at the 8-beta Position: This step involves the use of thiomethylating agents like methylthiomethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthiomethyl group.
Substitution: The methylthiomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding desulfurized ergoline derivative.
Substitution: Ergoline derivatives with various functional groups replacing the methylthiomethyl group.
科学研究应用
6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other ergoline derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride involves its interaction with various molecular targets, including:
Neurotransmitter Receptors: It may act as an agonist or antagonist at serotonin, dopamine, and adrenergic receptors.
Enzymes: It may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation.
Pathways: It may modulate signaling pathways related to neurotransmission and neuroprotection.
相似化合物的比较
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): A well-known hallucinogen with a similar ergoline structure.
Uniqueness
6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride is unique due to the presence of the methylthiomethyl group, which may confer distinct pharmacological properties compared to other ergoline derivatives. This structural modification can influence its binding affinity and selectivity for various molecular targets, potentially leading to unique therapeutic effects.
属性
CAS 编号 |
111337-90-7 |
|---|---|
分子式 |
C17H23ClN2S |
分子量 |
322.9 g/mol |
IUPAC 名称 |
(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;hydrochloride |
InChI |
InChI=1S/C17H22N2S.ClH/c1-19-9-11(10-20-2)6-14-13-4-3-5-15-17(13)12(8-18-15)7-16(14)19;/h3-5,8,11,14,16,18H,6-7,9-10H2,1-2H3;1H/t11-,14?,16-;/m1./s1 |
InChI 键 |
VMISTYPGNAZCCX-SPBVUECSSA-N |
手性 SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.Cl |
规范 SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


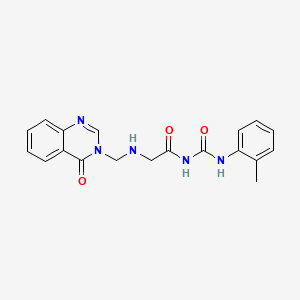
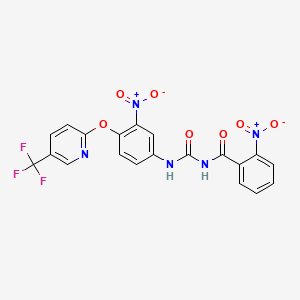

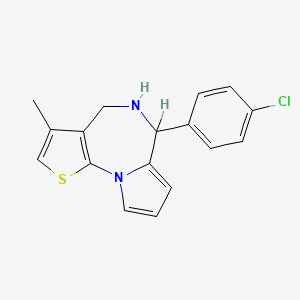
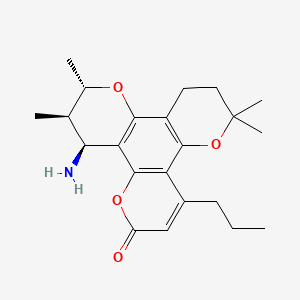
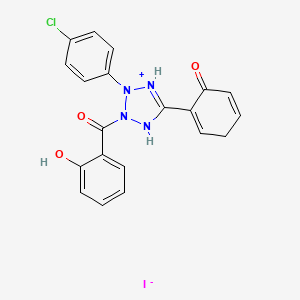
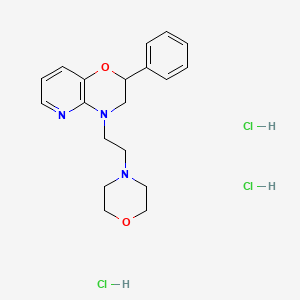
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
